(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490164
InChI: InChI=1S/C11H15N3/c1-8(2)13-6-9-7-14-11-10(9)4-3-5-12-11/h3-5,7-8,13H,6H2,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine

CAS No.:

Cat. No.: VC16490164

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine -

Specification

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propan-2-amine
Standard InChI InChI=1S/C11H15N3/c1-8(2)13-6-9-7-14-11-10(9)4-3-5-12-11/h3-5,7-8,13H,6H2,1-2H3,(H,12,14)
Standard InChI Key CMUSFDKSQIXVNB-UHFFFAOYSA-N
Canonical SMILES CC(C)NCC1=CNC2=C1C=CC=N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1H-pyrrolo[2,3-b]pyridine core, a bicyclic system merging pyrrole and pyridine rings, with a methylene-linked isopropylamine group at the 3-position . The SMILES notation (CC(C)NCC1=CNC2=C1C=CC=N2) highlights the connectivity: the pyrrolopyridine system (C1=CNC2=C1C=CC=N2) is functionalized by a -CH₂-NH-C(CH₃)₂ moiety .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃
Molecular Weight189.26 g/mol
Purity97%
CAS Number1496550-57-2
IUPAC NameN-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)propan-2-amine

Spectroscopic Characterization

While experimental spectral data for this compound is not publicly available, analogs such as 2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine (PubChem CID: 126970286) provide reference points . Key features include:

  • ¹H NMR: Aromatic protons in the δ 7.0–8.2 ppm range, methylene protons (N-CH₂-) near δ 3.3–3.6 ppm, and isopropyl methyl groups at δ 1.1–1.3 ppm .

  • HRMS: Expected [M+H]⁺ peak at m/z 190.1341 (calculated for C₁₁H₁₆N₃) .

Synthesis and Optimization

Synthetic Routes

The synthesis of (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine likely involves alkylation of the primary amine in (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine with isopropyl bromide or analogous electrophiles . A proposed pathway includes:

  • Core Formation: Construction of the pyrrolo[2,3-b]pyridine ring via cyclization reactions, such as the Gould-Jacobs reaction .

  • Functionalization: Introduction of the methylamine group at the 3-position through nucleophilic substitution or reductive amination .

  • Alkylation: Reaction with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield
Pyrrolopyridine synthesisCyclization with POCl₃, 110°C60–70%
Methanamine introductionNaBH₄, MeOH, 0°C45–55%
Isopropyl alkylationIsopropyl bromide, K₂CO₃, DMF30–40%

Industrial Scalability

Large-scale production would require optimization for cost and efficiency:

  • Continuous Flow Reactors: To enhance heat transfer and reaction control during cyclization .

  • Catalytic Hydrogenation: For reductive amination steps, replacing stoichiometric reductants like NaBH₄ .

Chemical Reactivity and Derivative Synthesis

Functionalization Reactions

The secondary amine and aromatic system enable diverse transformations:

  • Acylation: Reaction with acetyl chloride forms N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)acetamide, potentially modulating solubility .

  • Oxidation: Treatment with H₂O₂ could yield N-oxide derivatives, altering electronic properties.

Stability Considerations

  • Storage: Recommended under inert gas (argon) at –20°C to prevent degradation.

  • Light Sensitivity: The conjugated system necessitates amber glassware to avoid photolytic cleavage.

Applications and Future Directions

Oncology Drug Development

Given the success of pyrrolopyridine-based inhibitors like vemurafenib, this compound merits evaluation in:

  • In vitro Kinase Assays: To quantify B-RAF inhibition potency.

  • Xenograft Models: For assessing tumor growth suppression in vivo .

Chemical Biology Probes

Fluorescent tagging (e.g., BODIPY conjugates) could enable visualization of kinase localization in cellular systems .

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